![molecular formula C18H25NO3 B1325725 Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate CAS No. 898761-14-3](/img/structure/B1325725.png)

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

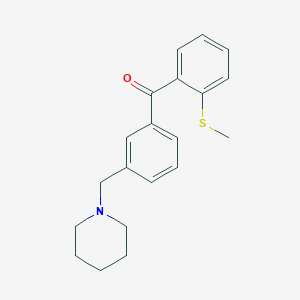

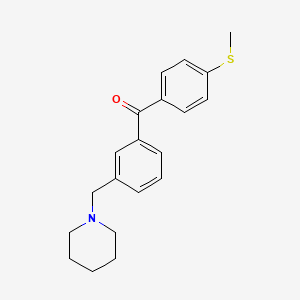

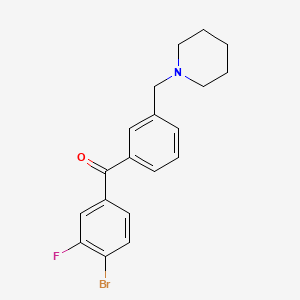

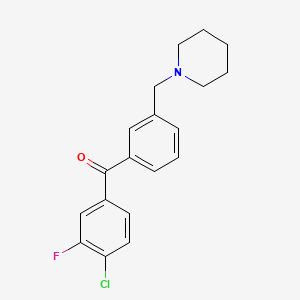

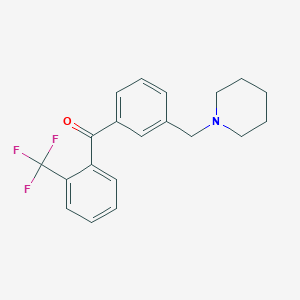

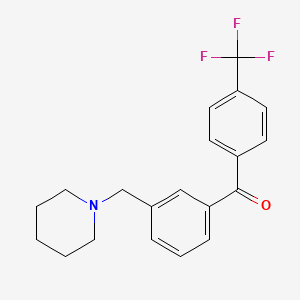

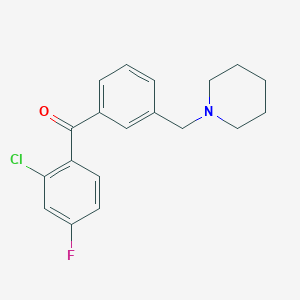

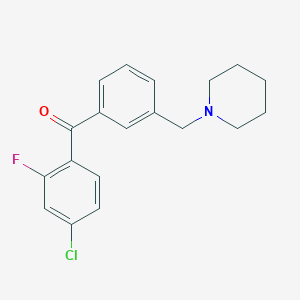

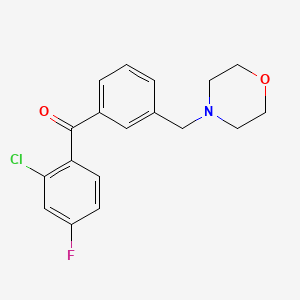

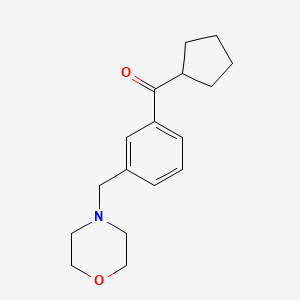

Molecular Structure Analysis

The molecular structure of Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is defined by its molecular formula, C18H25NO3. It likely contains an ester functional group (-COO-) and an azetidine ring, which is a three-membered nitrogen-containing heterocycle.科学的研究の応用

Synthesis and Application in Statin Precursors

Ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate plays a crucial role in the synthesis of statin precursors. A study by Tararov et al. (2006) demonstrated the synthesis of a key intermediate in statin production, highlighting the compound's significance in creating pharmacologically important statins. This research provides valuable insights into the large-scale preparation and purification techniques crucial for statin development.

Alkylation of Active Methylene Compounds

In the field of organic synthesis, ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate is used in the alkylation of active methylene compounds. Kurihara et al. (1981) investigated the alkylation of such compounds using alcohols and found that nearly complete inversion of configuration occurs in the alkylation step. This study, available at Kurihara et al. (1981), contributes to the understanding of stereospecific and stereoselective reactions in organic chemistry.

Multifunctional Synthetic Protocols

Another application of this compound is in the development of multifunctional synthetic protocols. Kumar et al. (2014) developed an efficient protocol for synthesizing ethyl 6-amino-4-aryl-5-cyano-2-propyl-4H-pyran-3-carboxylates, showcasing the versatility of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in synthetic chemistry. Their research, detailed in Kumar et al. (2014), emphasizes its role in facilitating complex chemical transformations.

Biocatalysis and Enantioselective Synthesis

In biocatalysis, this compound is utilized for the enantioselective synthesis of pharmaceutical intermediates. Research by Salvi and Chattopadhyay (2006) demonstrated the use of ethyl 6-[3-(azetidinomethyl)phenyl]-6-oxohexanoate in the asymmetric reduction of 3-aryl-3-keto esters. This study, accessible at Salvi and Chattopadhyay (2006), highlights its role in producing enantiomerically pure compounds, a critical aspect in drug synthesis.

Safety and Hazards

特性

IUPAC Name |

ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO3/c1-2-22-18(21)10-4-3-9-17(20)16-8-5-7-15(13-16)14-19-11-6-12-19/h5,7-8,13H,2-4,6,9-12,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WANBAOFJGVOAES-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCCCC(=O)C1=CC=CC(=C1)CN2CCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50643289 |

Source

|

| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

303.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 6-[3-(azetidin-1-ylmethyl)phenyl]-6-oxohexanoate | |

CAS RN |

898761-14-3 |

Source

|

| Record name | Ethyl 6-{3-[(azetidin-1-yl)methyl]phenyl}-6-oxohexanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50643289 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethyl 5-[3-(morpholinomethyl)phenyl]-5-oxovalerate](/img/structure/B1325651.png)